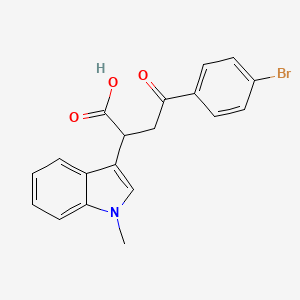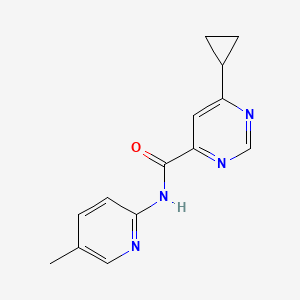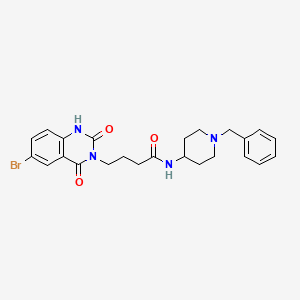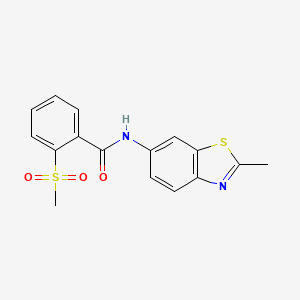![molecular formula C26H20N4O4S B2729945 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034462-13-8](/img/structure/B2729945.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one and its derivatives have been synthesized and characterized, indicating a broader application in medicinal chemistry. For instance, Dewangan et al. (2016) explored the synthesis, characterization, and biological evaluation of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. These derivatives exhibited potent analgesic and anti-inflammatory activities, highlighting the compound's potential in developing therapeutic agents (Dewangan et al., 2016).
Antimicrobial and Antifungal Activities
Further research on quinazolinone derivatives has shown promising antimicrobial and antifungal properties. Mohamed et al. (2010) synthesized novel 6,8-dibromo-4(3H)quinazolinone derivatives, which demonstrated significant in vitro anti-microbial activity against a variety of Gram-positive and Gram-negative bacteria and fungi, showcasing the potential of these compounds in addressing resistant microbial strains (Mohamed et al., 2010).
Antioxidant Properties
The antioxidant capacity of quinazolinone derivatives has also been studied. Al-azawi (2016) synthesized derivatives from 3-amino-2-methylquinazolin-4(3H)-one, which showed excellent scavenging capacity against DPPH and Nitric oxide (NO) radicals, suggesting the compound's utility in preventing oxidative stress-related diseases (Al-azawi, 2016).
Anticancer Activities
Research into the anticancer potential of quinazolinone derivatives has yielded positive results. Qiao et al. (2015) designed and synthesized 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, which showed potent inhibitory activity against various cancer cell lines, surpassing that of the control drug Tivozanib. This indicates the compound's potential as a novel anticancer agent (Qiao et al., 2015).
Diuretic Activity
Exploration into the diuretic activity of quinazolinone derivatives has also been conducted. Maarouf et al. (2004) prepared derivatives containing either a thiazole or a 1,3,4-thiadiazole moiety, which were evaluated as diuretic agents. Their findings indicated that certain derivatives exhibited significant diuretic activity, showcasing the compound's potential in developing new therapeutic agents for conditions requiring diuresis (Maarouf et al., 2004).
Eigenschaften
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)27-26(30)35-14-23-28-24(29-34-23)18-10-11-21-22(12-18)33-15-32-21/h2-12H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVHXPAUXSJDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)
![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)




